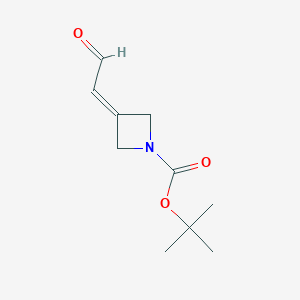

tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate

CAS No.: 1223573-23-6

Cat. No.: VC6774202

Molecular Formula: C10H15NO3

Molecular Weight: 197.234

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1223573-23-6 |

|---|---|

| Molecular Formula | C10H15NO3 |

| Molecular Weight | 197.234 |

| IUPAC Name | tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h4-5H,6-7H2,1-3H3 |

| Standard InChI Key | RBUKQSYGWHYKQQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(=CC=O)C1 |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound consists of an azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) substituted at the 3-position with a 2-oxoethylidene group (–CH=C=O) and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the nitrogen against undesired reactions during synthesis .

Molecular Formula: C₉H₁₃NO₃

Molecular Weight: 183.21 g/mol

IUPAC Name: tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate

Synthesis and Optimization

General Synthetic Procedure

The synthesis of tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate derivatives typically involves a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation to install the α,β-unsaturated carbonyl group. A representative pathway from the literature includes :

-

Substrate Preparation: tert-Butyl 3-formylazetidine-1-carboxylate is treated with a phosphoryl acetate (e.g., isopropyl 2-(diethoxyphosphoryl)acetate) in the presence of a base (e.g., NaH).

-

Condensation: The reaction proceeds via deprotonation and elimination, forming the conjugated enone system.

-

Purification: Flash column chromatography (hexane/ethyl acetate) yields the pure product.

Example:

-

Starting Material: tert-Butyl 3-formylazetidine-1-carboxylate (1.5 g, 8.76 mmol)

-

Reagent: Isopropyl 2-(diethoxyphosphoryl)acetate (2.82 mmol)

-

Conditions: THF, 0°C to room temperature, 12 hours

Challenges and Modifications

-

Steric Hindrance: The tert-butyl group can impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

-

Oxidative Stability: The α,β-unsaturated ketone is prone to oxidation; reactions are often conducted under inert atmospheres (N₂ or Ar) .

Physicochemical Properties

Physical Constants

Data for structurally similar compounds (e.g., tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate) provide approximate values :

| Property | Value |

|---|---|

| Boiling Point | 319.5±35.0 °C (Predicted) |

| Density | 1.188 g/cm³ |

| Refractive Index | |

| Flash Point | >110°C |

| pKa | -1.67±0.20 (Predicted) |

Solubility and Stability

-

Solubility: Miscible with polar aprotic solvents (THF, DCM) but poorly soluble in water.

-

Storage: Stable at 2–8°C under anhydrous conditions; decomposes upon prolonged exposure to moisture or acids .

Applications in Organic Synthesis

C–C Bond Functionalization

The compound’s α,β-unsaturated carbonyl system participates in Michael additions and Diels-Alder reactions, enabling access to polycyclic frameworks. For example, rhodium-catalyzed C–C bond cleavage of related azetidine derivatives yields strained bicyclic intermediates for natural product synthesis .

Pharmaceutical Intermediates

The Boc-protected azetidine scaffold is a precursor to β-lactam antibiotics and kinase inhibitors. For instance, hydrogenation of the double bond produces saturated azetidine carboxylates, which are key motifs in drug candidates targeting neurological disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume